Barium nitrite monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

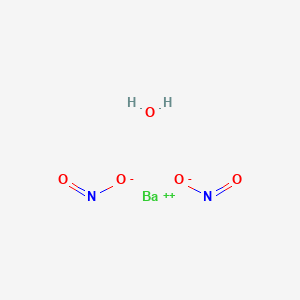

Barium nitrite monohydrate is an inorganic compound with the chemical formula Ba(NO2)2·H2O. It is a water-soluble yellow powder and is the nitrous acid salt of barium. This compound is primarily used in the preparation of other metal nitrites and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium nitrite monohydrate can be synthesized through several methods:

Reaction of Barium Nitrate with Lead Metal Sponge: This method involves reacting barium nitrate with lead metal sponge to produce barium nitrite.

Reaction of Lead Nitrite with Barium Chloride: Another method involves reacting lead nitrite with barium chloride to form barium nitrite.

Industrial Production Methods: In industrial settings, barium nitrite is often produced by double decomposition from barium chloride and sodium nitrite: [ \text{BaCl}_2 + 2\text{NaNO}_2 \rightarrow \text{Ba(NO}_2\text{)}_2 + 2\text{NaCl} ] The resulting solution is evaporated at low temperatures to obtain this compound crystals .

Chemical Reactions Analysis

Types of Reactions: Barium nitrite monohydrate undergoes various chemical reactions, including:

Oxidation: Barium nitrite can be oxidized to form barium nitrate.

Reduction: It can be reduced under certain conditions to form barium oxide.

Substitution: Barium nitrite can participate in substitution reactions to form other metal nitrites.

Common Reagents and Conditions:

Oxidizing Agents: Such as nitric acid for oxidation reactions.

Reducing Agents: Such as hydrogen gas for reduction reactions.

Substitution Reactions: Typically involve other metal salts like lithium chloride.

Major Products:

Barium Nitrate: Formed through oxidation.

Barium Oxide: Formed through reduction.

Other Metal Nitrites: Formed through substitution reactions.

Scientific Research Applications

Barium nitrite monohydrate (Ba(NO2)2·H2O) is a chemical compound that has garnered interest for its pyroelectric properties and potential applications in various fields [4, 8].

Applications

While specific applications and case studies for this compound are not extensively documented in the provided search results, the available information suggests potential uses in several areas:

Industrial Applications

- Getter in Vacuum Tubes Barium compounds, including barium nitrite, can act as a "getter" to remove unwanted gases in vacuum tubes .

- Additive to Steel and Cast Iron Barium is used as an additive in the production of steel and cast iron .

Chemical Reactions

- Barium nitrate can be produced through reactions involving barium sulfide and nitric acid . At elevated temperatures, barium nitrate decomposes into barium oxide, nitrogen dioxide, and oxygen . 2Ba(NO3)2→2BaO+4NO2+O2

Potential Hazards

It is important to note that this compound can be harmful if swallowed or inhaled . Safety precautions should be taken when handling this chemical, including wearing protective gear and ensuring adequate ventilation .

Mechanism of Action

The mechanism of action of barium nitrite monohydrate involves its ability to release nitrite ions (NO2-) in solution. These nitrite ions can participate in various chemical reactions, including oxidation and reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Sodium Nitrite (NaNO2): Similar in its nitrite ion content but differs in its solubility and reactivity.

Potassium Nitrite (KNO2): Another nitrite salt with similar applications but different physical properties.

Barium Nitrate (Ba(NO3)2): An oxidizing agent used in pyrotechnics, differing in its nitrate ion content.

Uniqueness: Barium nitrite monohydrate is unique due to its specific reactivity and solubility properties, making it suitable for specialized applications in chemical synthesis and industrial processes .

Biological Activity

Barium nitrite monohydrate (Ba(NO₂)₂·H₂O) is a compound that has garnered interest due to its potential biological activities and implications in various fields, including environmental science and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound has a molecular weight of 229.35 g/mol and appears as a white crystalline solid. It is soluble in water and can release nitrite ions, which are biologically active and play significant roles in various biochemical processes .

Biological Activity

1. Nitrite as a Signaling Molecule

Nitrites, including those derived from barium nitrite, have been recognized for their role as signaling molecules in biological systems. They can influence various physiological processes, including:

- Vasodilation : Nitrites can induce vasodilation through the production of nitric oxide (NO), which is crucial for regulating blood flow and pressure.

- Antimicrobial Activity : Nitrites exhibit antimicrobial properties, impacting the growth and survival of certain pathogens. This property is particularly relevant in food preservation and sanitation .

2. Toxicological Effects

Barium compounds, including this compound, are known to exhibit toxicity in biological systems. The following effects have been documented:

- Neurotoxicity : Studies indicate that exposure to barium compounds can lead to neurological effects, such as decreased deep tendon reflexes and alterations in potassium levels, which may result in neuromuscular dysfunction .

- Reproductive Effects : Research has shown that chronic exposure to barium can affect reproductive health, with studies indicating decreased longevity in male mice exposed to barium acetate .

Data Table: Toxicological Profile of this compound

Case Studies

Case Study 1: Neurotoxic Effects in Humans

A study reported an incident involving a 22-year-old male who experienced neurological symptoms after accidental inhalation of barium dust. The symptoms included muscle weakness and loss of reflexes, attributed to hypokalemia induced by barium exposure .

Case Study 2: Environmental Impact

Research on the environmental impact of barium nitrite revealed its potential to affect aquatic ecosystems. The compound's solubility allows it to enter waterways, where it can influence microbial communities that play essential roles in nitrogen cycling .

Research Findings

Recent studies have focused on how organisms metabolize nitrites. For example, certain bacteria can utilize nitrites for energy through denitrification processes. This metabolic pathway not only contributes to nitrogen cycling but also influences the availability of nitrogen compounds in ecosystems .

Furthermore, the interaction between barium ions and biological systems has been studied extensively. The toxicological profile indicates that while this compound has beneficial applications (e.g., as an antimicrobial agent), its toxicity necessitates careful handling and regulation.

Properties

CAS No. |

7787-38-4 |

|---|---|

Molecular Formula |

BaH2N2O5 |

Molecular Weight |

247.35 g/mol |

IUPAC Name |

barium(2+);dinitrite;hydrate |

InChI |

InChI=1S/Ba.2HNO2.H2O/c;2*2-1-3;/h;2*(H,2,3);1H2/q+2;;;/p-2 |

InChI Key |

WOXYOIUNJIARCN-UHFFFAOYSA-L |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].O.[Ba+2] |

physical_description |

Solid; Soluble in water; [Merck Index] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.